molecular formula C8H15NO B12299033 rac-(R)-(1-allylpyrrolidin-2-yl)methanol

rac-(R)-(1-allylpyrrolidin-2-yl)methanol

Cat. No.: B12299033
M. Wt: 141.21 g/mol
InChI Key: KNHVARJOHSBMHG-MRVPVSSYSA-N
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Description

rac-(R)-(1-allylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring an allyl substituent at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. The "rac-" prefix indicates a racemic mixture, while the "(R)" designation specifies the stereochemistry of the enantiomer. Its structural features, including the allyl group and hydroxymethyl moiety, influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(2R)-1-prop-2-enylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2/t8-/m1/s1

InChI Key

KNHVARJOHSBMHG-MRVPVSSYSA-N

Isomeric SMILES

C=CCN1CCC[C@@H]1CO

Canonical SMILES

C=CCN1CCCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-®-(1-allylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with allyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of rac-®-(1-allylpyrrolidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-®-(1-allylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the allyl group to a propyl group.

    Substitution: The hydroxyl group in rac-®-(1-allylpyrrolidin-2-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Derivatives with reduced allyl groups.

    Substitution: Compounds with substituted hydroxyl groups.

Scientific Research Applications

rac-®-(1-allylpyrrolidin-2-yl)methanol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-®-(1-allylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

Several pyrrolidine-based compounds with hydroxymethyl or related substituents have been synthesized and studied. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications/Notes
rac-(R)-(1-allylpyrrolidin-2-yl)methanol 1-allyl, 2-hydroxymethyl pyrrolidine C₈H₁₅NO 157.21 Potential chiral synthon; allyl group enables further functionalization .
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol 1-methyl, 2-ethanol substituent C₇H₁₅NO 129.20 Intermediate for nicotine analogs; ethanol chain affects hydrophilicity .
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol 1-methoxyethyl, 3-hydroxymethyl pyrrolidine C₈H₁₇NO₂ 175.23 Used in drug delivery systems; methoxyethyl enhances solubility .
rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol Cyclopropyl ring fused with phenyl and hydroxymethyl C₁₁H₁₄O 162.23 Explored for CNS drug development; cyclopropane introduces steric constraints .
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Pyrrolidine linked to halogenated pyridine C₉H₁₀BrFN₂ 259.10 Anticancer research; halogen atoms modulate bioactivity .

Physicochemical and Bioactivity Profiles

  • Bioactivity : Compounds with halogen substituents (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine) show stronger anticancer activity due to electrophilic reactivity, whereas hydroxymethyl groups favor hydrogen bonding in target interactions .
  • Stereochemical Impact: The (R)-configuration in this compound may confer enantioselective binding to biological targets, as seen in nicotine analogs .

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